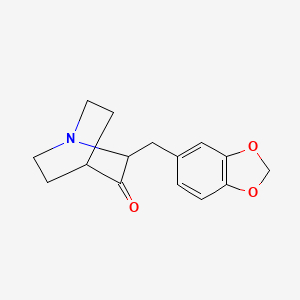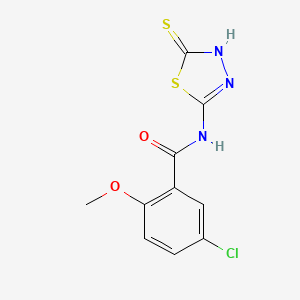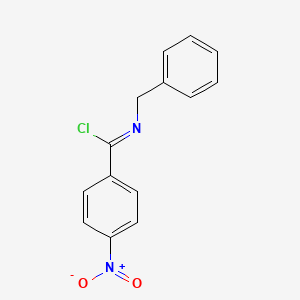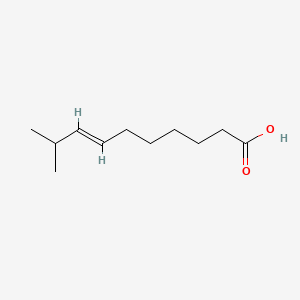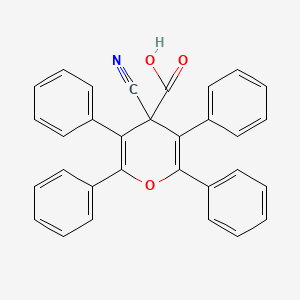
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of cyano and carboxylic acid groups in its structure makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient, reusable organic catalysts such as thiourea dioxide in aqueous medium has been reported . This approach not only enhances the yield but also makes the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano and carboxylic acid groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-cyano-4H-chromenes
- 4-Oxo-6-styryl-4H-pyran-2-carbonitriles
- Ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
4-Cyano-2,3,5,6-tetraphenyl-4H-pyran-4-carboxylic acid stands out due to its unique combination of cyano and carboxylic acid groups along with the tetraphenyl substitution on the pyran ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89151-96-2 |
|---|---|
Fórmula molecular |
C31H21NO3 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
4-cyano-2,3,5,6-tetraphenylpyran-4-carboxylic acid |
InChI |
InChI=1S/C31H21NO3/c32-21-31(30(33)34)26(22-13-5-1-6-14-22)28(24-17-9-3-10-18-24)35-29(25-19-11-4-12-20-25)27(31)23-15-7-2-8-16-23/h1-20H,(H,33,34) |
Clave InChI |
QUBGFKVADKTTCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=C(C2(C#N)C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14153092.png)

![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)
![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
